molecular formula C36H36N6O4 B13723672 ROX azide, 5-isomer

ROX azide, 5-isomer

Cat. No.: B13723672
M. Wt: 616.7 g/mol
InChI Key: GJVOWDZTKGQEFY-UHFFFAOYSA-N
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Description

ROX azide, 5-isomer is a red-emitting rhodamine dye known for its high brightness and fluorescence quantum yield. This compound is particularly notable for its azide group, which can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . It is primarily used in research settings for labeling and detection purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROX azide, 5-isomer involves the introduction of an azide group to the rhodamine dye structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and azidation. The reaction conditions often require polar organic solvents such as DMF, DMSO, and alcohols .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent conditions to ensure high purity and yield, such as controlling temperature, solvent quality, and reaction time.

Chemical Reactions Analysis

Types of Reactions

ROX azide, 5-isomer primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are highly efficient and yield stable triazole linkages.

Common Reagents and Conditions

    CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.

    SPAAC: Utilizes strained cyclooctynes without the need for a catalyst.

Major Products

The major products of these reactions are triazole-linked compounds, which are stable and exhibit enhanced fluorescence properties .

Scientific Research Applications

ROX azide, 5-isomer is widely used in various scientific fields:

Mechanism of Action

The mechanism of action of ROX azide, 5-isomer involves its azide group reacting with alkyne groups to form a triazole linkage. This reaction is facilitated by either copper catalysis or strain-promoted conditions, leading to the formation of a stable, fluorescent product. The molecular targets are typically alkyne-containing biomolecules, and the pathways involved include Click Chemistry reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ROX azide, 5-isomer stands out due to its high fluorescence quantum yield and the versatility of its azide group, which allows for efficient Click Chemistry reactions. This makes it particularly valuable for applications requiring stable and bright fluorescent labeling .

Properties

Molecular Formula

C36H36N6O4

Molecular Weight

616.7 g/mol

IUPAC Name

5-(3-azidopropylcarbamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate

InChI

InChI=1S/C36H36N6O4/c37-40-39-13-5-12-38-35(43)23-10-11-24(27(20-23)36(44)45)30-28-18-21-6-1-14-41-16-3-8-25(31(21)41)33(28)46-34-26-9-4-17-42-15-2-7-22(32(26)42)19-29(30)34/h10-11,18-20H,1-9,12-17H2,(H-,38,43,44,45)

InChI Key

GJVOWDZTKGQEFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCN=[N+]=[N-])C(=O)[O-])CCC7

Origin of Product

United States

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